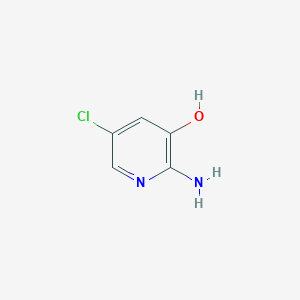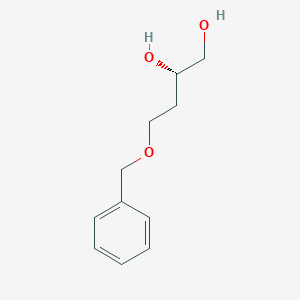
2-Amino-5-chloropyridin-3-ol
Vue d'ensemble
Description
2-Amino-5-chloropyridin-3-ol, also known as 5-chloro-2-hydroxypyridine, is an organic compound belonging to the family of pyridines. It is a colorless, hygroscopic solid that can be used in a variety of applications, including as a precursor for a variety of pharmaceuticals and as a reagent in organic synthesis. In addition, it has been studied for its potential applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
One of the primary applications of 2-Amino-5-chloropyridin-3-ol is in catalysis and chemical synthesis. A study demonstrates its use in the selective amination of polyhalopyridines, where a palladium-Xantphos complex catalyzes the reaction, achieving high yield and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Additionally, an improved synthesis method for this compound derivatives has been reported, highlighting the compound's role in the preparation of various polychlorinated 2-aminopyridines (K. Gudmundsson et al., 1997).
Pharmaceutical and Biomedical Research
In the pharmaceutical and biomedical fields, derivatives of this compound show potential. For instance, compounds prepared from 2-amino-6-chloropyridine-3,5-dicarbonitrile exhibit inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are significant in Alzheimer's disease research (Abdelouahid Samadi et al., 2010).
Crystallography and Material Science
In crystallography and materials science, this compound is used to form various supramolecular structures and complexes. Studies have shown its ability to form hybrid inorganic-organic materials with potential electro-optical properties (Dinesh Jasrotia et al., 2019). Its interaction with other compounds, like fumaric acid, leads to the formation of centrosymmetric ring motifs and two-dimensional networks, which have implications in crystal engineering (M. Hemamalini & H. Fun, 2010).
Spectroscopy and Theoretical Studies
This compound has also been the subject of spectroscopic and theoretical studies. Research involving Fourier transform infrared (FT-IR) and FT-Raman spectra of this compound derivatives provides insights into their vibrational properties, geometrical parameters, and electronic structures (J. S. Al-Otaibi, 2015).
Safety and Hazards
2-Amino-5-chloropyridin-3-ol is harmful if swallowed and causes skin irritation . It also causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and calling a poison center or doctor if one feels unwell after swallowing .
Propriétés
IUPAC Name |
2-amino-5-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRXXBXPVJOAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437961 | |
| Record name | 2-Amino-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40966-87-8 | |
| Record name | 2-Amino-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














